molecular formula C20H19NO4 B7684166 (2-hydroxy-8-methylquinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate

(2-hydroxy-8-methylquinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate

Cat. No. B7684166
M. Wt: 337.4 g/mol
InChI Key: RLAIKSUXIOPUKI-UHFFFAOYSA-N
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Description

The compound is a hybrid of a quinoline and phenylacetate structure. Quinolines are aromatic compounds with a double-ring structure, including a benzene ring fused to a pyridine ring. Phenylacetate is a 2-carbon chain attached to a phenyl group. The presence of hydroxy (-OH), methyl (-CH3), and methoxy (-OCH3) functional groups can influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the quinoline and phenylacetate cores. Tools like NMR, HPLC, LC-MS, and UPLC could be used for structural elucidation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the hydroxy groups might make the compound a potential nucleophile or base, while the carbonyl group in the acetate could make it a potential electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, boiling point, and melting point would depend on the exact structure and the functional groups present .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many quinoline derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many quinoline and phenylacetate derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-4-3-5-15-11-16(20(23)21-19(13)15)12-25-18(22)10-14-6-8-17(24-2)9-7-14/h3-9,11H,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAIKSUXIOPUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl (4-methoxyphenyl)acetate

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